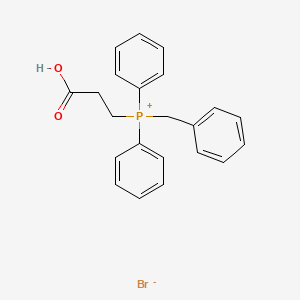
Benzyl(2-carboxyethyl)diphenylphosphanium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl(2-carboxyethyl)diphenylphosphanium bromide: is an organophosphorus compound with the molecular formula C22H22BrO2P It is a quaternary phosphonium salt that features a benzyl group, a carboxyethyl group, and two phenyl groups attached to a phosphorus atom, with bromide as the counterion
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl(2-carboxyethyl)diphenylphosphanium bromide typically involves the reaction of diphenylphosphine with benzyl bromide and acrylic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: Diphenylphosphine reacts with benzyl bromide in the presence of a base (e.g., sodium hydroxide) to form benzyl diphenylphosphine.
Step 2: Benzyl diphenylphosphine is then reacted with acrylic acid under reflux conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: Benzyl(2-carboxyethyl)diphenylphosphanium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The bromide ion can be substituted with other nucleophiles, such as chloride or iodide.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium chloride or potassium iodide are employed under mild conditions.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Corresponding phosphonium salts with different counterions.
Scientific Research Applications
Chemistry: Benzyl(2-carboxyethyl)diphenylphosphanium bromide is used as a reagent in organic synthesis, particularly in the preparation of phosphonium ylides, which are intermediates in the Wittig reaction for the synthesis of alkenes.
Biology: In biological research, this compound is used to study the effects of phosphonium salts on cellular processes. It has been investigated for its potential role in mitochondrial targeting due to its lipophilic cationic nature.
Medicine: The compound has potential applications in drug delivery systems, particularly for targeting drugs to mitochondria. Its ability to cross cell membranes and accumulate in mitochondria makes it a candidate for delivering therapeutic agents to these organelles.
Industry: In industrial applications, this compound is used as a phase-transfer catalyst in various chemical reactions, enhancing the efficiency of processes involving immiscible phases.
Mechanism of Action
The mechanism of action of Benzyl(2-carboxyethyl)diphenylphosphanium bromide involves its interaction with cellular membranes and accumulation in mitochondria. The compound’s lipophilic cationic nature allows it to cross lipid bilayers and preferentially accumulate in the negatively charged mitochondrial matrix. This accumulation can affect mitochondrial function, making it useful for studying mitochondrial dynamics and potential therapeutic applications.
Comparison with Similar Compounds
(2-Carboxyethyl)triphenylphosphonium bromide: Similar structure but with a triphenylphosphonium core.
(2-Carboxyethyl)dimethylsulfonium bromide: Contains a sulfonium core instead of a phosphonium core.
Uniqueness: Benzyl(2-carboxyethyl)diphenylphosphanium bromide is unique due to the presence of both benzyl and carboxyethyl groups attached to the diphenylphosphonium core
Properties
CAS No. |
112700-53-5 |
|---|---|
Molecular Formula |
C22H22BrO2P |
Molecular Weight |
429.3 g/mol |
IUPAC Name |
benzyl-(2-carboxyethyl)-diphenylphosphanium;bromide |
InChI |
InChI=1S/C22H21O2P.BrH/c23-22(24)16-17-25(20-12-6-2-7-13-20,21-14-8-3-9-15-21)18-19-10-4-1-5-11-19;/h1-15H,16-18H2;1H |
InChI Key |
GDDRERTXGXMGMC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C[P+](CCC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















